Uridine 5'-diphosphoglucuronic acid trisodium salt
Overview
Description
Uridine-5/'-diphosphoglucuronic acid is a nucleoside diphosphate sugar that is a source of glucuronic acid for polysaccharide biosynthesis. This compound can be used for the formation of many glucuronides with various aglycones.
Mechanism of Action
Target of Action
Uridine 5’-diphosphoglucuronic acid trisodium salt, also known as Trisodium UDP glucuronic acid, primarily targets glycosyltransferases . These enzymes play a crucial role in the biosynthesis of several cell components like glycosaminoglycans, some N- and O-linked glycans, glycosphingolipids, and pectins .
Mode of Action
Trisodium UDP glucuronic acid acts as a glycosyl donor for glycosyltransferases . It interacts with these enzymes, donating a glucuronic acid moiety to specific substrates during the biosynthesis of various glycoconjugates . This interaction results in the formation of essential glycoconjugates across biological kingdoms .
Biochemical Pathways
The compound is involved in the glucuronidation pathway , a major phase II metabolic pathway in the body . In this pathway, glucuronic acid from UDP-glucuronic acid is transferred to a substrate by the action of UDP-glucuronosyltransferases . This process results in the formation of glucuronides, which are more water-soluble and can be readily excreted from the body .
Result of Action
The action of Trisodium UDP glucuronic acid results in the formation of glucuronides , which are more water-soluble than their parent compounds . This increases the elimination of these compounds from the body, aiding in detoxification processes . Additionally, the compound’s action contributes to the biosynthesis of various essential glycoconjugates, impacting cellular functions and structural integrity .
Biochemical Analysis
Biochemical Properties
Uridine 5’-diphosphoglucuronic acid trisodium salt participates in the biosynthesis of numerous cell components . It acts as a glycosyl donor for glycosyltransferases in the biosynthesis of several cell components like glycosaminoglycans, some N- and O-linked glycans, glycosphingolipids, and pectins .
Cellular Effects
The effects of Uridine 5’-diphosphoglucuronic acid trisodium salt on various types of cells and cellular processes are significant. It influences cell function by participating in the biosynthesis of numerous cell components
Molecular Mechanism
Uridine 5’-diphosphoglucuronic acid trisodium salt exerts its effects at the molecular level through its role in the biosynthesis of numerous cell components . It acts as a glycosyl donor for glycosyltransferases, contributing to the formation of several cell components
Metabolic Pathways
Uridine 5’-diphosphoglucuronic acid trisodium salt is involved in the biosynthesis of numerous cell components . It interacts with glycosyltransferases in these metabolic pathways
Biological Activity
Uridine 5'-diphosphoglucuronic acid trisodium salt (UDP-GlcUA) is a nucleotide sugar involved in numerous biological processes, particularly in the context of glycosylation reactions. It serves as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to various acceptor molecules, including proteins and lipids. This article provides an in-depth examination of the biological activity of UDP-GlcUA, including its synthesis, enzymatic functions, and implications in metabolic pathways.
- Molecular Formula : C15H19N2Na3O18P2
- Molecular Weight : 646.23 g/mol
- CAS Number : 63700-19-6
- Synonyms : UDP-GlcA, UDPGA
Synthesis
UDP-GlcUA can be synthesized enzymatically from uridine triphosphate (UTP) and glucuronic acid through the action of specific glycosyltransferases. The synthesis involves the conversion of UDP-glucose to UDP-glucuronic acid via UDP-glucose dehydrogenase, which adds a carboxyl group to the glucose moiety.
Biological Functions
UDP-GlcUA plays a critical role in various biological activities:
- Glycosylation : It acts as a donor substrate for glycosyltransferases in the biosynthesis of glycoproteins and glycolipids. This process is vital for cellular communication and structural integrity.
- Detoxification : UDP-GlcUA is involved in the glucuronidation process, where it conjugates with xenobiotics and endogenous compounds to enhance their solubility and facilitate excretion.
- Metabolic Regulation : It participates in metabolic pathways that regulate glucose metabolism and energy production.
Enzymatic Activity
UDP-GlcUA is predominantly utilized by UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid to various substrates. This enzymatic activity is essential for drug metabolism and the detoxification of harmful compounds.
Table 1: Enzymatic Reactions Involving UDP-GlcUA
Enzyme | Substrate | Product | Reference |
---|---|---|---|
UGT1A1 | Bilirubin | Bilirubin glucuronide | |
UGT2B7 | Morphine | Morphine glucuronide | |
UGT2B4 | Testosterone | Testosterone glucuronide |
Case Studies
Several studies have highlighted the importance of UDP-GlcUA in various biological contexts:
- Drug Metabolism : A study demonstrated that UDP-GlcUA significantly enhances the glucuronidation of drugs like morphine, impacting their pharmacokinetics and therapeutic efficacy .
- Toxicology Studies : Research on ochratoxin A metabolism showed that UDP-GlcUA mediates its detoxification through glucuronidation, indicating its protective role against toxic compounds .
- Cancer Research : In cancer cells, altered expression levels of UGTs utilizing UDP-GlcUA have been linked to drug resistance mechanisms, underscoring its relevance in therapeutic strategies .
Properties
IUPAC Name |
trisodium;6-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O18P2.3Na/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXUNWUNTOMVIG-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N2Na3O18P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657574 | |
Record name | Uridine 5'-diphosphoglucuronic acid trisodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63700-19-6 | |
Record name | Uridine 5'-diphosphoglucuronic acid trisodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.